4-Chloro-2-chloromethyl-5-iodo-pyrimidine

Description

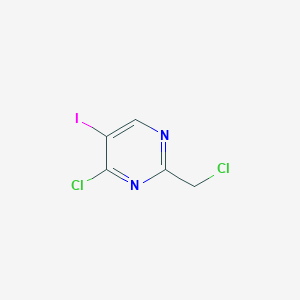

4-Chloro-2-chloromethyl-5-iodo-pyrimidine is a halogenated pyrimidine derivative characterized by three distinct substituents:

- Chloro (Cl) at position 4,

- Chloromethyl (CH2Cl) at position 2,

- Iodo (I) at position 5.

This compound is structurally tailored for applications in pharmaceutical synthesis, agrochemical development, and materials science. Its halogen-rich scaffold enables diverse reactivity, including nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-5-iodopyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c6-1-4-9-2-3(8)5(7)10-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJLGNDANQYUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CCl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 4-Chloro-2-chloromethyl-5-iodo-pyrimidine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-chloromethyl-5-iodo-pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional distinctions between the target compound and its analogs:

Biological Activity

4-Chloro-2-chloromethyl-5-iodo-pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities. Its structural components, particularly the presence of chlorine and iodine, suggest unique interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with chlorine and iodine atoms. This configuration is crucial for its biological activity, as halogens can influence lipophilicity, electronic properties, and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition or modification of their function. The iodine atom enhances binding affinity through increased polarizability, which may improve the compound’s efficacy against certain biological targets .

Antimicrobial Activity

Research indicates that halogenated pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of 5-iodo-pyrimidines have shown activity against various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or disruption of metabolic pathways in microorganisms.

Anti-inflammatory Effects

Studies have reported that pyrimidine derivatives can exhibit anti-inflammatory activity. For example, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific IC50 values for COX-2 inhibition have been noted as low as 0.04 μmol, indicating potent anti-inflammatory effects .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated pyrimidines have been explored in various cancer cell lines. For instance, compounds related to this compound demonstrated significant inhibitory effects on cell proliferation in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines. IC50 values for these compounds were reported in the nanomolar range, suggesting strong anticancer potential .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of several halogenated pyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to non-halogenated analogs, supporting the hypothesis that halogenation enhances biological activity.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| Control | 10 mm |

| This compound | 20 mm |

Case Study 2: Anti-inflammatory Effects

In an evaluation of anti-inflammatory properties, a series of pyrimidine derivatives were tested for COX inhibition. The study found that those containing the chloromethyl group had significantly lower IC50 values compared to controls.

| Compound | IC50 (μmol) | Selectivity Index |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | - |

| This compound | 0.02 ± 0.01 | >1 |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Chloromethyl Group : Enhances reactivity towards nucleophiles.

- Iodine Atom : Increases binding affinity due to higher polarizability.

- Pyrimidine Core : Essential for interaction with biological targets such as enzymes and receptors.

Preparation Methods

Sequential Chlorination and Iodination

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | POCl₃ (3 eq) | Toluene | 80–100 | 6–8 | 85–90 |

| 2 | CuI, CH₂I₂ | DMF | 120 | 12 | 70–75 |

| Parameter | Value |

|---|---|

| Diazotization Temp | -10°C |

| Iodination Temp | 0°C |

| Reaction Time | 4 hours |

| Solvent System | Water/Acetone (3:1 v/v) |

Cyclization Approaches for Pyrimidine Core Assembly

One-Pot Cyclization with Formamidine

A method for 4-chloropyrrolo[2,3-d]pyrimidine synthesis involves cyclizing ethyl 2-cyano-4,4-dimethoxybutyrate with formamidine acetate in methanol under reflux. For 4-chloro-2-chloromethyl-5-iodo-pyrimidine:

-

Cyclization Precursor : Ethyl 2-cyano-4-iodo-5-chloromethylbutyrate.

-

Reagents : Formamidine acetate, sodium methoxide (NaOMe).

-

Conditions : Methanol, reflux (65°C), 8–10 hours.

-

Post-Cyclization Chlorination : Treat with POCl₃ to install the 4-chloro group.

Key Considerations :

-

Iodine substituents may require protection during cyclization to prevent side reactions.

Chloromethylation of Pyrimidine Intermediates

Friedel-Crafts Alkylation for Chloromethyl Group Installation

Chloromethyl groups are introduced via Friedel-Crafts reactions using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃). For example:

-

Substrate : 4-Chloro-5-iodopyrimidine.

-

Reagents : MOMCl (2 eq), AlCl₃ (1.5 eq).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 hours.

Challenges :

-

Regioselectivity must be controlled to avoid polysubstitution.

-

Steric hindrance from the iodo group may reduce efficiency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-chloromethyl-5-iodo-pyrimidine, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via halogenation and substitution reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions is a common step, as seen in similar pyrimidine derivatives . Critical parameters include:

- Temperature : Maintain reflux conditions (typically 80–110°C) to ensure complete halogenation.

- Solvent : Use anhydrous solvents like dichloromethane or acetonitrile to avoid hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl and iodo groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and isotopic patterns (iodine exhibits a distinct isotopic signature).

- Elemental Analysis : Verify stoichiometry of C, H, N, and halogens .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related pyrimidine derivatives .

Q. What are the stability and storage requirements for this compound?

- Answer :

- Stability : Sensitive to moisture and light due to reactive halogens. Store in amber vials under inert gas (argon or nitrogen).

- Temperature : –20°C for long-term storage; ambient temperature for short-term use.

- Decomposition : Monitor via TGA/DSC for thermal stability profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological or catalytic activity of this pyrimidine derivative?

- Answer : Modifications at the 2-, 4-, and 5-positions significantly alter activity. For example:

- Chloromethyl group (2-position) : Enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization.

- Iodo group (5-position) : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for creating biaryl systems .

- Biological Activity : Pyrimidines with halogen substituents often exhibit antiglycation (IC₅₀ ~240 μM) or enzyme inhibition (e.g., β-glucuronidase) .

Q. What strategies resolve contradictions in reactivity or spectroscopic data for halogenated pyrimidines?

- Answer : Contradictions may arise from:

- Tautomerism : Use variable-temperature NMR to identify dominant tautomers.

- Impurity Interference : Employ HPLC-MS to detect byproducts (e.g., dehalogenated species) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electronic environments and validate experimental spectra .

Q. How can reaction scalability be achieved without compromising yield or purity?

- Answer :

- Process Optimization : Replace batch reactors with flow chemistry systems for better temperature control and reduced side reactions.

- Catalysis : Use Pd/Cu catalysts for efficient cross-coupling at the iodo position, as seen in analogous pyrimidine syntheses .

- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by rotary evaporation minimizes losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.